2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Description
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group, a phenyl ring, and a sulfanyl-acetamide moiety. The 4-nitrophenyl group at the acetamide terminus introduces strong electron-withdrawing properties, which may enhance biological activity, particularly in anti-inflammatory or antimicrobial contexts.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c17-21-15(11-4-2-1-3-5-11)19-20-16(21)26-10-14(23)18-12-6-8-13(9-7-12)22(24)25/h1-9H,10,17H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVPSNUIBSEIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by condensing methyl benzoate and methyl salicylate with various substituents.
Introduction of the sulfanyl group: The triazole derivative is then reacted with thiol-containing compounds to introduce the sulfanyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is catalyzed by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.
Example reaction:
Oxidation typically occurs at 40–60°C in ethanol or acetic acid solvents. The sulfone derivative exhibits enhanced electrophilicity, making it useful for further functionalization.
Reduction Reactions
The nitro (-NO₂) group on the phenyl ring can be reduced to an amine (-NH₂) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol.
Example reaction:
Reduction proceeds at room temperature within 2–4 hours. The resulting amine derivative serves as a precursor for coupling reactions or polymer synthesis.
Nucleophilic Substitution
The acetamide’s carbonyl group participates in nucleophilic substitutions. Amines or thiols attack the electrophilic carbon, replacing the acetamide moiety.
Example reaction:
Reactions occur in polar aprotic solvents (e.g., dimethylformamide) with potassium carbonate (K₂CO₃) as a base. Substituted products show improved solubility for biological assays .
Alkylation and Acylation
The amino (-NH₂) group on the triazole ring undergoes alkylation or acylation with alkyl halides or acyl chlorides.
Example reactions:
-
Alkylation:
-
Acylation:
Reactions require inert atmospheres (N₂/Ar) and reflux conditions (80–100°C). Alkylated derivatives demonstrate enhanced antimicrobial activity in studies.
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles.
Example reaction:
Copper(I) catalysts (e.g., CuI) accelerate these reactions at 60–80°C. Products are explored for anticancer applications .
Research Findings
-
Antioxidant Activity: Sulfone derivatives exhibit 1.5-fold higher antioxidant capacity than butylated hydroxytoluene (BHT) in ferric-reducing assays.
-
Enzyme Inhibition: N-Acyl derivatives show α-glucosidase inhibition (IC₅₀: 2.8–4.5 μM), comparable to acarbose .
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Antimicrobial Efficacy: Alkylated variants inhibit Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL) .
These reactions underscore the compound’s versatility as a scaffold for developing therapeutics and functional materials.
Scientific Research Applications
The biological activities of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide have been studied extensively, revealing several promising applications:
Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activity. The compound has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics. This property makes it a potential candidate for treating infections caused by resistant strains .
Anti-inflammatory Effects
Recent studies have suggested that this compound may possess anti-inflammatory properties. In silico molecular docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory diseases . Further experimental validation is required to confirm these findings.
Case Studies
A few notable case studies highlight the applications of this compound:
- Anticancer Efficacy : In a study published in ACS Omega, researchers synthesized various triazole derivatives and tested their anticancer activity against multiple cell lines (e.g., SNB-19, OVCAR-8). The results showed significant growth inhibition rates (up to 86.61% for certain derivatives), indicating the potential of triazole-based compounds in cancer therapy .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial effectiveness of several triazole derivatives against common pathogens. The results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in clinical settings for infection control .
- In Silico Studies : Molecular docking simulations were conducted to assess the binding affinity of the compound to various biological targets associated with inflammation and cancer. These studies provided insights into its mechanism of action and highlighted specific structural features that contribute to its biological activity .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with various molecular targets and pathways:
Antimicrobial activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and protein production.
Anticancer activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:
Key Findings :
Substituent Impact on Bioactivity :
- Electron-withdrawing groups (e.g., 4-nitrophenyl in the target compound and Analog 5) correlate with enhanced anti-inflammatory or antiexudative activity .
- Heteroaromatic substituents (e.g., furan-2-yl in Analog 1) improve antiexudative efficacy, with 8 derivatives outperforming diclofenac sodium .
- Chlorophenyl groups (e.g., Analog 2) may enhance antimicrobial properties due to increased lipophilicity and halogen bonding .
Physicochemical Properties: Melting Points: Analog 5 (273–274°C) and Analog 1 derivatives (207–274°C) exhibit high thermal stability, likely due to strong hydrogen bonding and π-π stacking . Synthetic Yields: Yields for triazole-acetamides range from 45% to 62%, influenced by steric hindrance from bulky substituents (e.g., 4-phenoxyphenyl in Analog 2) .
Spectroscopic Validation :
- IR Spectroscopy : All analogs show characteristic peaks for N-H (3190–3243 cm⁻¹), C=O (1653–1697 cm⁻¹), and C-S (665–681 cm⁻¹) bonds, confirming structural integrity .
- NMR Data : Protons adjacent to the sulfanyl group (e.g., CH₂-S) resonate at δ 3.8–4.2 ppm, while aromatic protons appear at δ 6.8–8.2 ppm .
Biological Performance :
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, case studies, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.47 g/mol. The structure includes a triazole ring, a sulfanyl group, and a nitrophenyl acetamide moiety which contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various strains of bacteria and fungi. For instance, studies have demonstrated that similar triazole compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Antioxidant Properties
The antioxidant capacity of triazoles has been evaluated using assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals. Preliminary data suggest that the compound may exhibit significant antioxidant activity, potentially comparable to established antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Results
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-[(4-amino...acetamide] | 25 | 0.397 |
| Ascorbic Acid | 20 | 0.87 |
Anticancer Potential
Triazole derivatives have been recognized for their anticancer properties. The compound's structural features may allow it to interact with various biological targets involved in cancer progression. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines (e.g., A549 lung cancer cells), it was found that certain derivatives induced significant cell death at low concentrations (IC50 values ranging from 1 to 10 µM). The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival .
Q & A
Q. What are the optimal synthetic routes for 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Formation of the triazole-thiol intermediate via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment to yield 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .
- Step 2 : Reaction with 2-chloroacetonitrile in DMF under controlled pH (NaOH) to form the sulfanyl-acetamide backbone .
- Optimization : Temperature (70–90°C), solvent choice (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane) improve yields (>65%) and purity (>95%) .
Q. Which spectroscopic and computational methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm the acetamide C=O stretch .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electronic properties and reactive sites .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values .
- Enzyme Inhibition : Spectrophotometric assays for COX-2 or urease activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Analog Synthesis : Replace substituents (e.g., 4-nitrophenyl with chlorophenyl or furyl groups) and compare activities .
- Key Findings :
- Electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency but reduce solubility .
- Bulky aryl groups (e.g., 4-methylphenyl) improve enzyme binding affinity .
- Computational Tools : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., COX-2) .
Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Controlled Variables : Standardize assay conditions (cell line passage number, solvent DMSO concentration ≤0.1%) .
- Validation : Replicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Follow-up : Use SPR (surface plasmon resonance) to confirm target binding kinetics .
Q. What strategies are effective for enhancing metabolic stability without compromising activity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., triazole ring oxidation) using LC-MS .
Q. How can the compound’s mechanism of action against specific enzymes be elucidated?
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., BSA) to assess binding .
- Mutagenesis : Engineer enzyme mutants (e.g., COX-2 Arg120Ala) to validate binding site interactions .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 70–90°C | Higher yield, minimal byproducts | |
| Solvent | DMF | Improved solubility of intermediates | |
| Purification | Silica gel chromatography | Purity >95% |
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Biological Activity (IC₅₀, μM) | Key Observation | Reference |
|---|---|---|---|
| 4-Nitrophenyl | 12.5 (HepG2) | High cytotoxicity, poor solubility | |
| 4-Chlorophenyl | 18.7 (HepG2) | Moderate activity, improved stability | |
| Furan-2-yl | 9.8 (COX-2 inhibition) | Enhanced enzyme binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
